N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide
Description
N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive molecules, and a sulfonamide group, which is known for its role in various pharmacological activities.
Properties
IUPAC Name |
N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-24(22,20-14-16-6-7-17(20)12-16)19-18(8-10-23-11-9-18)13-15-4-2-1-3-5-15/h1-5,16-17,19H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVQDUHUSUMSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2S(=O)(=O)NC3(CCOCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the azabicyclo group: This step often involves the use of aziridines or other nitrogen-containing reagents.
Attachment of the benzyloxan group: This can be done through nucleophilic substitution reactions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The benzyloxan group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective antagonist for the CXCR2 receptor, which is involved in cancer metastasis . By binding to this receptor, the compound can inhibit the signaling pathways that promote cancer cell migration and invasion.
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide: This compound also contains a bicyclo[2.2.1]heptane core and has been studied for its CXCR2 antagonistic activity.
AZD5069: A known CXCR2 antagonist that has entered clinical trials for cancer treatment.
Danirixin: Another CXCR2 antagonist with potential therapeutic applications.
Uniqueness
N-(4-benzyloxan-4-yl)-2-azabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its specific structural features, such as the combination of the benzyloxan group and the sulfonamide moiety. This unique structure contributes to its high selectivity and potency as a CXCR2 antagonist, making it a promising candidate for further development in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
